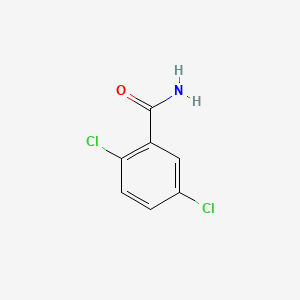

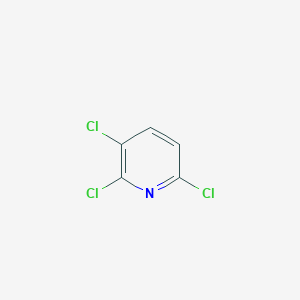

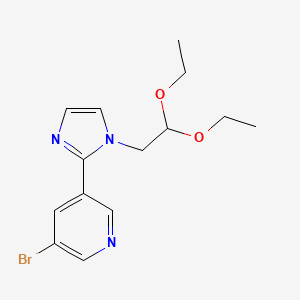

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This would typically include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms involved in the reactions.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations.Aplicaciones Científicas De Investigación

Catalytic Activity Enhancement

The compound 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine, due to its structural attributes, has shown promise in enhancing catalytic activities. In particular, its role in the CuI-catalyzed hydroxylation of aryl bromides has been highlighted, demonstrating its effectiveness in facilitating the conversion of both electron-rich and electron-deficient aryl bromides into their corresponding substituted phenols with good to excellent yields. This catalytic system, utilizing the combination of CuI and the said compound, underscores its potential in organic synthesis, specifically in the hydroxylation process which is crucial for various chemical synthesis applications (Jia et al., 2011).

Corrosion Inhibition

Another significant application of this compound is in the field of corrosion science, where derivatives of imidazo[4,5-b]pyridine, sharing structural similarities with 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine, have been evaluated for their performance as corrosion inhibitors. Studies have shown that these derivatives exhibit high inhibition efficiency for mild steel in acidic environments, with some achieving inhibition percentages up to 90%. These findings are supported by various analytical techniques, including weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and density functional theory calculations, indicating their potential as protective agents against corrosion, thereby extending the life of metal components in industrial applications (Saady et al., 2021).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine derivatives have been extensively studied, showcasing their potential in medical and pharmaceutical research. Notably, the synthesis and evaluation of new derivatives have led to the discovery of compounds with significant antibacterial and antifungal activities, as well as notable anticancer properties against various cancer cell lines. This opens up new avenues for the development of therapeutic agents based on the imidazo[4,5-b]pyridine moiety, offering a promising template for the synthesis of new drugs with enhanced biological activities (Shelke et al., 2017).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It could include toxicity information, handling precautions, and disposal methods.

Direcciones Futuras

This involves predicting or suggesting further studies that could be done with the compound. This could be based on its current uses, limitations, or potential applications.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less known compound, not all of this information may be available. For more specific information, you may need to refer to scientific literature or databases. Please consult with a chemistry professional for more detailed and accurate information.

Propiedades

IUPAC Name |

3-bromo-5-[1-(2,2-diethoxyethyl)imidazol-2-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3O2/c1-3-19-13(20-4-2)10-18-6-5-17-14(18)11-7-12(15)9-16-8-11/h5-9,13H,3-4,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJPUDQXIVTBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=CN=C1C2=CC(=CN=C2)Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649983 |

Source

|

| Record name | 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine | |

CAS RN |

941294-55-9 |

Source

|

| Record name | 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.